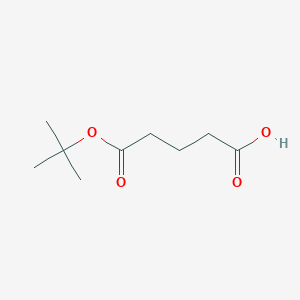

5-Tert-butoxy-5-oxopentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,3)13-8(12)6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHNAVSRNGLHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465396 | |

| Record name | 5-tert-butoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63128-51-8 | |

| Record name | 5-tert-butoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tert-butoxy)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid: Properties, Synthesis, and Applications in Drug Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-Tert-butoxy-5-oxopentanoic acid, also known as glutaric acid mono-tert-butyl ester, is a bifunctional organic molecule that has emerged as a critical building block in contemporary drug discovery and development.[1] Its structure, featuring a terminal carboxylic acid and a tert-butyl ester, provides orthogonal reactivity that is highly valued by medicinal chemists. The carboxylic acid allows for standard amide bond formation or other derivatizations, while the tert-butyl ester serves as a robust protecting group for the second carboxylic acid functionality, which can be selectively removed under acidic conditions. This unique combination of features makes it an ideal component for constructing complex molecules, particularly as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and as a spacer in peptide synthesis and other bioconjugation applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 63128-51-8 | [1] |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 17-19 °C | |

| Boiling Point | 105 °C at 2 mmHg | |

| Density | 1.073 g/cm³ | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF). |

Spectroscopic Data

The following spectroscopic data are crucial for the identification and purity assessment of this compound.

| Spectroscopy | Key Features and Observed Peaks | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.95-2.05 (m, 2H, -CH₂-CH₂-CH₂-), 2.38 (t, 2H, -O-CO-CH₂-), 2.45 (t, 2H, -CH₂-COOH), 11.5 (br s, 1H, -COOH) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 20.5, 28.1, 33.0, 33.4, 80.7, 172.6, 178.9 | [1] |

| Infrared (IR) | ν (cm⁻¹): ~2970 (C-H stretch), 1730 (C=O ester stretch), 1710 (C=O acid stretch), ~1150 (C-O stretch) | [1] |

| Mass Spectrometry (MS) | [M-H]⁻ calculated for C₉H₁₅O₄⁻: 187.0976, found 187.0975. Common fragments correspond to the loss of the tert-butyl group or the carboxylic acid moiety. |

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is most commonly and efficiently achieved through the selective mono-esterification of glutaric anhydride. The following protocol is a robust and scalable method for its preparation in a laboratory setting.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Methodology

Materials:

-

Glutaric anhydride

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous THF. Stir the solution at room temperature until the solid is fully dissolved.

-

Addition of Glutaric Anhydride: To the stirred solution of potassium tert-butoxide, add glutaric anhydride portion-wise. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (around 65 °C) for 1-2 hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in water. Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted glutaric anhydride and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. The product will separate as an oil or a white precipitate.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF is critical as potassium tert-butoxide is a strong base and will readily react with water.

-

Portion-wise Addition: Adding the glutaric anhydride in portions helps to control the initial exothermic reaction.

-

Reflux: Heating to reflux ensures the reaction goes to completion in a reasonable timeframe.

-

Aqueous Workup and Acidification: This sequence is essential to first remove non-polar impurities and then protonate the carboxylate salt to yield the final carboxylic acid product.

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of this compound dictates its reactivity and widespread utility in medicinal chemistry.

Key Reactions

Caption: Key reaction pathways of this compound.

-

Amide Bond Formation: The carboxylic acid moiety readily undergoes coupling reactions with primary and secondary amines in the presence of standard coupling reagents (e.g., HATU, HBTU, EDC) to form stable amide bonds. This is the most common reaction for its incorporation into larger molecules.

-

Esterification: The carboxylic acid can be esterified with various alcohols under acidic conditions.

-

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride, which can then be used for acylation reactions.

-

Deprotection of the Tert-butyl Ester: The tert-butyl ester is stable to a wide range of reaction conditions but can be selectively cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the second carboxylic acid. This orthogonality is a key feature of this molecule.

Application as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical component of a PROTAC, as its length, flexibility, and chemical nature significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3]

This compound is an excellent choice for a flexible, aliphatic linker in PROTAC design.[2] Its linear five-carbon chain provides sufficient length and conformational freedom to allow the POI and E3 ligase to adopt a productive orientation for ubiquitination. The synthetic tractability of this linker allows for the straightforward synthesis of a library of PROTACs with varying linker lengths to empirically determine the optimal distance for efficient protein degradation.

Workflow for PROTAC Synthesis using this compound:

Caption: General workflow for PROTAC synthesis.

Use in Peptide Synthesis and Bioconjugation

In peptide synthesis, derivatives of this compound can be used to introduce spacers or to modify the properties of peptides. For example, it can be coupled to the N-terminus or a side chain of a peptide to provide a point of attachment for other molecules, such as fluorescent dyes, imaging agents, or drug payloads. The tert-butyl group can be removed at a later stage to reveal a carboxylic acid for further conjugation.

Safety and Handling

This compound is classified as causing serious eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined physicochemical properties, straightforward synthesis, and orthogonal reactivity make it an ideal building block for the construction of complex bioactive molecules. Its role as a flexible and tunable linker in the rapidly expanding field of PROTACs highlights its significance in modern medicinal chemistry. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to effectively utilize this compound in their research endeavors.

References

- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

Sources

An In-depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Tert-butoxy-5-oxopentanoic acid, also known as glutaric acid mono-tert-butyl ester, is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, makes it a versatile building block and linker in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its critical role in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The strategic incorporation of the tert-butyl ester group provides a robust protecting group for one of the carboxylic acid functionalities of glutaric acid. This allows for selective chemical transformations at the free carboxylic acid terminus without affecting the esterified end. The tert-butyl group can be selectively removed under acidic conditions, revealing the second carboxylic acid and enabling further synthetic manipulations. This differential reactivity is paramount in multi-step syntheses of intricate drug molecules.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63128-51-8 | [1][2] |

| Molecular Formula | C₉H₁₆O₄ | [1][3] |

| Molecular Weight | 188.22 g/mol | [1][3] |

| Physical Form | Liquid | |

| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [3] |

| Synonyms | Glutaric acid mono-tert-butyl ester, this compound, 4-tert-Butoxycarbonylbutanoic acid, Pentanedioic acid, 1-(1,1-dimethylethyl) ester | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Representative data is provided below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm. The methylene protons of the glutaric acid backbone will appear as multiplets in the region of δ 1.8-2.5 ppm. The proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbonyl carbon of the ester will be in the range of δ 170-175 ppm, while the carbonyl carbon of the carboxylic acid will be slightly more downfield, around δ 175-180 ppm. The methylene carbons of the backbone will appear in the aliphatic region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. Two distinct carbonyl (C=O) stretching bands will be observed: one for the ester at approximately 1730 cm⁻¹ and one for the carboxylic acid at approximately 1710 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis, often by gas chromatography-mass spectrometry (GC-MS), can be used to confirm the molecular weight of the compound.

Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through the nucleophilic ring-opening of glutaric anhydride with potassium tert-butoxide.[4] This method is advantageous due to the ready availability and low cost of the starting materials and the straightforward reaction conditions.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at ambient temperature.

-

Addition of Glutaric Anhydride: To the stirring solution of potassium tert-butoxide, add glutaric anhydride (1.0 equivalent) portion-wise. An exothermic reaction may be observed.

-

Reaction Progression: After the initial exothermic reaction subsides, stir the reaction mixture at a slightly elevated temperature (e.g., 40°C) for approximately 15-30 minutes to ensure complete reaction.

-

Work-up and Extraction:

-

Remove the THF under reduced pressure.

-

Dissolve the resulting residue in water.

-

Add ethyl acetate to the aqueous solution and adjust the pH to approximately 9 with an aqueous potassium carbonate solution under ice-cooling. This step is to ensure any unreacted glutaric anhydride is in its carboxylate salt form and remains in the aqueous layer.

-

Separate the layers and wash the aqueous layer with ethyl acetate to remove any non-polar impurities.

-

-

Acidification and Product Isolation:

-

To the aqueous layer, add fresh ethyl acetate.

-

Under vigorous stirring and ice-cooling, adjust the pH of the aqueous layer to approximately 4.0 with 10% hydrochloric acid. This protonates the carboxylate of the product, making it soluble in the organic layer.

-

Separate the ethyl acetate layer.

-

-

Drying and Concentration:

-

Dry the ethyl acetate layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield this compound as a liquid.[4]

-

Mechanistic Rationale

The synthesis hinges on the nucleophilic acyl substitution reaction. The tert-butoxide anion, a strong nucleophile, attacks one of the electrophilic carbonyl carbons of the glutaric anhydride ring.[5] This leads to the opening of the five-membered ring and the formation of a carboxylate and a tert-butyl ester. The use of potassium tert-butoxide is strategic; it serves as both the nucleophile and a strong base.[6][7] THF is an ideal solvent as it is aprotic and can dissolve both the ionic potassium tert-butoxide and the organic glutaric anhydride. The subsequent acidic work-up protonates the carboxylate to yield the final carboxylic acid product.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker molecule in the construction of complex therapeutic agents. The free carboxylic acid can be readily coupled to amines or alcohols, while the tert-butyl ester serves as a stable protecting group that can be removed in a later synthetic step.

Role as a Linker in Antibody-Drug Conjugates (ADCs) and PROTACs

The glutarate backbone provides a flexible spacer that can be optimized for length and hydrophilicity to ensure proper folding and function of the final conjugate. The tert-butyl ester allows for the selective attachment of one part of the conjugate before deprotection and attachment of the second part.

Caption: Synthetic workflow utilizing this compound.

Use in Peptide Synthesis and as a Protecting Group

The tert-butyl ester is a widely used protecting group for carboxylic acids in peptide synthesis. Its stability to a wide range of reaction conditions and its facile removal under moderately acidic conditions make it highly valuable. While not an amino acid itself, this compound can be used to introduce a glutarate linker into a peptide sequence, which can be useful for modulating the pharmacokinetic properties of the peptide or for attaching other moieties such as imaging agents or half-life extension groups.

Purification and Quality Control

The purification of this compound is typically achieved through extraction and concentration as described in the synthesis protocol. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be employed.

For analogous long-chain dicarboxylic acid mono-tert-butyl esters, reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust purification method.[8] A C18 stationary phase with a gradient elution of acetonitrile and water is effective. Due to the lack of a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD) or mass spectrometry are often necessary.[8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

Causes serious eye damage (H318).

-

May cause skin irritation (H315) and respiratory irritation (H335).

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1][9][10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][9] Use only outdoors or in a well-ventilated area.[9] Wash hands thoroughly after handling.[1][9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[9] Store locked up.[1][9]

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][9]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9][10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][9]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery and development. Its straightforward synthesis, coupled with the differential reactivity of its two functional groups, allows for its use as a key building block and linker in the construction of complex and targeted therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this molecule in their synthetic endeavors.

References

- Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. (2014). National Institutes of Health.

- Glutaric anhydride Definition - Organic Chemistry II Key Term | Fiveable. (n.d.). Fiveable.

- Mechanistic Aspects of Hydrosilane/Potassium tert -Butoxide (HSiR 3 /KO t Bu)-Mediated Reactions. (2020, March 13). ResearchGate.

- 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem. (n.d.). PubChem.

- Synthesis of glutaric acid mono-tert-butyl ester - PrepChem.com. (n.d.). PrepChem.com.

- Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. (2025, August 7). ResearchGate.

- Transition-metal-free hydration of nitriles using potassium tert-butoxide under anhydrous conditions. (2015). PubMed.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 63128-51-8 [chemicalbook.com]

- 3. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. fiveable.me [fiveable.me]

- 6. Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions [organic-chemistry.org]

- 7. Transition-metal-free hydration of nitriles using potassium tert-butoxide under anhydrous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid: A Key Linker in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug development, particularly in the burgeoning field of targeted protein degradation, the rational design of bifunctional molecules is paramount. Among the critical components of these molecules are the linkers that connect the target-binding ligand to the effector moiety. 5-Tert-butoxy-5-oxopentanoic acid has emerged as a cornerstone in the synthetic chemist's toolbox, prized for its utility as a versatile alkyl linker. Its structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, offers a unique combination of reactivity and stability, making it an ideal building block in the assembly of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, delving into its chemical properties, synthesis, and pivotal role in the design of next-generation therapeutics. As senior application scientists, our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that guide its use in research and development.

Molecular Characteristics and Physicochemical Properties

This compound, with the molecular formula C9H16O4 , is a bifunctional organic compound that serves as a mono-protected derivative of glutaric acid.[][2][3] The presence of a free carboxylic acid at one end and a tert-butyl ester at the other imparts a desirable orthogonality, allowing for selective chemical manipulations.

| Property | Value | Source(s) |

| Molecular Formula | C9H16O4 | [][2] |

| Molecular Weight | 188.22 g/mol | [][2] |

| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [3] |

| CAS Number | 63128-51-8 | [][2] |

| Physical Form | Liquid | |

| Purity | Commonly available as ≥95% |

The tert-butyl ester group is of particular significance in multi-step organic synthesis. Its steric bulk provides robust protection for the carboxylic acid functionality against a wide array of nucleophilic and basic conditions, which is a critical consideration in complex synthetic routes such as solid-phase peptide synthesis.[4][5] This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected carboxyl group.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of glutaric anhydride with a tert-butoxide source. This method is favored for its high yield and selectivity for the mono-esterified product.

Experimental Protocol: Synthesis from Glutaric Anhydride

This protocol is based on the principle of nucleophilic acyl substitution, where the tert-butoxide anion attacks one of the carbonyl carbons of glutaric anhydride.

Materials:

-

Glutaric anhydride

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Aqueous potassium carbonate solution

-

10% Hydrochloric acid

-

Magnesium sulfate, anhydrous

-

Activated charcoal

Procedure: [6]

-

To a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at ambient temperature, add glutaric anhydride (1.0 equivalent) portion-wise.

-

An exothermic reaction will be observed. After the initial exotherm subsides, stir the reaction mixture at 40°C for 15 minutes to ensure complete reaction.

-

Remove the THF under reduced pressure.

-

Dissolve the resulting residue in water. Add ethyl acetate and adjust the pH of the aqueous layer to 9 with an aqueous potassium carbonate solution under ice-cooling.

-

Separate the layers and wash the aqueous layer with ethyl acetate to remove any unreacted glutaric anhydride or di-ester by-product.

-

Treat the aqueous layer with activated charcoal to remove colored impurities, then filter.

-

Layer the aqueous solution with ethyl acetate and acidify to pH 4.0 with 10% hydrochloric acid under ice-cooling. This protonates the carboxylate, making the product soluble in the organic layer.

-

Separate the ethyl acetate layer and dry it over anhydrous magnesium sulfate.

-

Treat the organic layer with activated charcoal, filter, and concentrate under reduced pressure to yield this compound as a liquid.

Causality Behind Experimental Choices:

-

Use of Glutaric Anhydride: The cyclic anhydride is an excellent starting material as it presents two electrophilic carbonyl groups in a constrained system, facilitating a regioselective attack by the nucleophile to yield the mono-ester.

-

Potassium Tert-butoxide as Nucleophile: The bulky tert-butoxide is a strong, non-nucleophilic base, but in this context, it acts as a potent nucleophile to open the anhydride ring. Its steric hindrance also disfavors a second esterification reaction, thus maximizing the yield of the desired mono-ester.

-

pH Adjustments: The initial basic workup (pH 9) ensures that the product is in its carboxylate salt form, which is soluble in the aqueous layer, while any non-polar impurities are extracted into the ethyl acetate. The subsequent acidification (pH 4) protonates the carboxylate, allowing for its extraction into fresh ethyl acetate.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Authenticating the structure of synthesized this compound is crucial. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed for this purpose.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. The methylene protons of the pentanoic acid backbone will appear as multiplets in the region of 1.8-2.5 ppm. A broad singlet corresponding to the carboxylic acid proton is also expected, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the ester will appear around 172 ppm, while the carbonyl carbon of the carboxylic acid will be slightly further downfield, around 178 ppm. The methylene carbons of the backbone will resonate in the 20-35 ppm range.[3]

-

FTIR: The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. Strong C=O stretching vibrations will be observed around 1730 cm⁻¹ for the ester and 1710 cm⁻¹ for the carboxylic acid. A characteristic C-O stretch for the tert-butyl ester will be present in the 1150-1250 cm⁻¹ region.[3]

Application in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][7][8] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

This compound is an exemplary alkyl linker precursor.[][] The carboxylic acid provides a reactive handle for covalent attachment to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The tert-butyl ester serves as a protecting group for the other end of the linker during the initial coupling steps. This protecting group can then be selectively removed under acidic conditions to reveal a new carboxylic acid functionality, which can then be coupled to the second ligand.

The Role of the Alkyl Linker

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[7][8] Alkyl linkers, such as the one derived from this compound, offer a degree of flexibility that can be advantageous in allowing the POI and the E3 ligase to adopt a productive orientation for ubiquitination.[7] However, overly flexible linkers can have an entropic penalty upon binding. Therefore, the defined length of the pentanoic acid chain provides a degree of conformational constraint.

Caption: The role of the linker in the PROTAC mechanism of action.

Reactivity and Handling

The chemical reactivity of this compound is dictated by its two functional groups.

-

Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations, most notably amide bond formation through activation with coupling reagents such as EDC/HOBt or HATU. This is the primary reaction used to incorporate the linker into a larger molecule.

-

Tert-butyl Ester: The tert-butyl ester is stable to a wide range of conditions, including basic hydrolysis and hydrogenolysis, which would cleave other common ester protecting groups.[4] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to afford the free carboxylic acid and isobutylene as a volatile byproduct.[4] This orthogonality is a key feature in its utility.[5]

Storage and Handling: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. It is classified as causing serious eye damage, and appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling.[3]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, with profound implications for drug discovery. Its bifunctional nature, coupled with the robust and selectively cleavable tert-butyl ester protecting group, provides synthetic chemists with a reliable tool for the construction of complex molecules, most notably as a linker in PROTACs. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage its potential in the development of novel therapeutics. The strategic application of such well-defined linkers is a critical step in optimizing the efficacy and pharmacokinetic properties of targeted protein degraders, a class of drugs with the potential to address a wide range of diseases.

References

- ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]

- PubChem. 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]

- Royal Society of Chemistry.

- ResearchGate. Esters of Mono-, Di-, and Tricarboxylic Acids. [Link]

- Google P

- Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. [Link]

- Google Patents.

- Reddit. Dicarboxylic acid solubility. [Link]

- PrepChem. Synthesis of glutaric acid mono-tert-butyl ester. [Link]

- Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

- PubMed. Synthesis of novel D-glucuronic acid fatty esters using Candida antarctica lipase in tert-butanol. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

- PubChem. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]

- ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]

- Shaanxi Lighte Optoelectronics Material Co., Ltd. (S)-5-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid. [Link]

- Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

- CP Lab Safety. This compound, 98% Purity, C9H16O4, 25 grams. [Link]

- Organic Chemistry Portal. tert-Butyl Esters. [Link]

- Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. [Link]

Sources

- 2. chempep.com [chempep.com]

- 3. 5-(Tert-butoxy)-5-oxopentanoic acid | C9H16O4 | CID 11424021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. precisepeg.com [precisepeg.com]

5-Tert-butoxy-5-oxopentanoic acid synthesis route

An In-depth Technical Guide to the Synthesis of 5-Tert-butoxy-5-oxopentanoic Acid

Executive Summary

This compound, also known as mono-tert-butyl glutarate, is a valuable bifunctional molecule widely utilized in the fields of medicinal chemistry and materials science. Its structure incorporates a terminal carboxylic acid and a tert-butyl ester, making it an essential building block and linker in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the most effective and commonly employed synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different strategies. The primary route discussed is the nucleophilic ring-opening of glutaric anhydride, which offers a high-yield and straightforward pathway to the desired product. Alternative methods involving the selective esterification of glutaric acid are also explored, providing researchers with a broader perspective on available synthetic options.

Introduction: The Versatile Role of a Heterobifunctional Linker

The unique architecture of this compound, featuring a carboxylic acid at one end and a sterically hindered tert-butyl ester at the other, provides orthogonal reactivity. The free carboxylic acid allows for coupling reactions, such as amide bond formation, while the tert-butyl ester serves as a protecting group for the other carboxylic acid functionality. This ester is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the free dicarboxylic acid if needed.

This heterobifunctional nature is paramount in applications such as the synthesis of PROTACs, where the molecule acts as a linker to connect a protein-of-interest binding ligand to an E3 ligase ligand. Similarly, in the construction of ADCs, it can be used to attach a cytotoxic payload to an antibody. The length and flexibility of the five-carbon chain of the glutarate backbone are often crucial for optimal biological activity in these complex systems.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound primarily revolves around the selective mono-esterification of glutaric acid. The main challenge lies in preventing the formation of the di-tert-butyl glutarate byproduct. Several strategies have been developed to achieve this selectivity.

Primary Synthetic Route: Ring-Opening of Glutaric Anhydride

The most direct and efficient synthesis of this compound is through the nucleophilic ring-opening of glutaric anhydride with a tert-butoxide source. This method is highly selective for the mono-ester due to the stoichiometry of the reaction and the nature of the starting material.

-

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The tert-butoxide anion, a strong nucleophile, attacks one of the carbonyl carbons of the glutaric anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylate and a tert-butyl ester. A subsequent acidic workup protonates the carboxylate to yield the final product.

-

Key Reagents:

-

Glutaric Anhydride: The electrophilic starting material.

-

Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that provides the tert-butoxide nucleophile.

-

Aprotic Solvent: Tetrahydrofuran (THF) is a common choice.

-

-

Advantages:

-

High yield and selectivity.

-

Relatively simple procedure.

-

Readily available starting materials.

-

-

Disadvantages:

-

Potassium tert-butoxide is highly reactive and requires careful handling under anhydrous conditions.

-

A visual representation of this synthetic pathway is provided below:

Caption: Ring-opening synthesis of this compound.

Alternative Synthetic Routes

While the ring-opening of glutaric anhydride is the preferred method, other strategies for the selective mono-esterification of dicarboxylic acids have been reported and can be adapted for the synthesis of this compound.

-

Selective Esterification using Solid Supports: One approach involves adsorbing the dicarboxylic acid onto a solid support like alumina. It is proposed that one of the carboxyl groups binds to the alumina surface, leaving the other available for esterification. This method can achieve high selectivity for the mono-ester.

-

Ion-Exchange Resin Catalysis: Strongly acidic ion-exchange resins can be used to catalyze the selective mono-esterification of dicarboxylic acids. This method is practical and avoids the use of strong soluble acids.

-

Direct tert-Butylation: The use of tert-butylating agents in the presence of an acid catalyst can also yield the desired product. For instance, tert-butyl acetate can serve as both the solvent and the tert-butylating agent in the presence of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide.

| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

| Ring-Opening | Glutaric Anhydride | Potassium tert-butoxide | High yield, high selectivity, simple procedure | Requires anhydrous conditions, reactive reagents |

| Solid Support | Glutaric Acid | Alumina, tert-butylating agent | High selectivity, heterogeneous catalyst | May require specific activation of support, potentially slower |

| Ion-Exchange Resin | Glutaric Acid | Ion-exchange resin, tert-butanol | Recyclable catalyst, simple workup | May have lower yields, longer reaction times |

| Direct tert-Butylation | Glutaric Acid | tert-butyl acetate, strong acid catalyst | Direct conversion | Requires strong, potentially corrosive acid catalysts |

Recommended Synthetic Protocol: Ring-Opening of Glutaric Anhydride

This protocol is adapted from established literature procedures and provides a reliable method for the gram-scale synthesis of this compound.

Materials and Equipment

-

Glutaric anhydride

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

10% Hydrochloric acid

-

Magnesium sulfate, anhydrous

-

Activated charcoal

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Experimental Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous THF.

-

Addition of Glutaric Anhydride: To this solution, add glutaric anhydride (1.0 equivalent) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, stir the reaction mixture at 40°C for 15-30 minutes.

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the residue in water and add ethyl acetate. Cool the mixture in an ice bath and adjust the pH to approximately 9 with an aqueous potassium carbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or diester byproduct.

-

Acidification and Product Extraction: Add a fresh portion of ethyl acetate to the aqueous layer. While stirring vigorously in an ice bath, slowly add 10% hydrochloric acid until the pH of the aqueous layer reaches 4.

-

Isolation and Drying: Separate the ethyl acetate layer, which now contains the product. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification and Final Product: Treat the solution with activated charcoal, filter, and concentrate under reduced pressure to yield this compound as a liquid or low-melting solid.

The following diagram illustrates the general workflow for this protocol:

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.45 ppm. The methylene protons of the glutarate backbone will appear as multiplets between δ 1.90 and 2.45 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80.6 ppm and a signal for the methyl carbons around δ 28.1 ppm. The carbonyl carbons of the ester and carboxylic acid will appear at approximately δ 172.8 and 178.9 ppm, respectively. The methylene carbons will be observed in the range of δ 20.0-33.0 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound (188.22 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and two distinct C=O stretches for the carboxylic acid and the ester, usually around 1700-1740 cm⁻¹.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure anhydrous conditions, check the quality of the potassium tert-butoxide, and consider a slightly longer reaction time or higher temperature. |

| Product loss during workup | Ensure the pH is carefully controlled during acidification to prevent the product from remaining in the aqueous layer. Perform multiple extractions with ethyl acetate. | |

| Presence of Di-tert-butyl Glutarate | Use of excess potassium tert-butoxide or prolonged reaction at high temperature | Use the stoichiometric amount of potassium tert-butoxide and monitor the reaction by TLC. |

| Presence of Glutaric Acid | Incomplete reaction or hydrolysis of the product | Ensure the reaction goes to completion. Avoid prolonged exposure to strongly acidic or basic conditions during workup. |

Conclusion

The synthesis of this compound is a well-established process, with the ring-opening of glutaric anhydride being the most robust and high-yielding method. This guide has provided a detailed protocol for this synthesis, along with an overview of alternative strategies and essential characterization techniques. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can reliably produce this valuable bifunctional molecule for a wide range of applications in drug discovery and materials science.

References

- Ogawa, H., & Chihara, T. (1983). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 48(21), 3845-3848.

- Bigi, F., et al. (2002). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 4(6), 577-580.

- Ogawa, H., et al. (1985). Selective Preferential Esterification of the Dicarboxylic Acids with Longer Carbon Chain by Diazomethane in the Presence of Dicarboxylic Acids with Shorter Carbon Chain

A-Z of IUPAC: A Technical Guide to the Systematic Naming of 5-Tert-butoxy-5-oxopentanoic acid

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide provides an in-depth analysis of the compound commonly referred to as "5-Tert-butoxy-5-oxopentanoic acid." We will deconstruct this name to reveal the underlying molecular structure, evaluate its validity against IUPAC principles, and establish the preferred IUPAC name (PIN) through a logical, rules-based approach. This document serves as a technical resource for researchers, chemists, and professionals in drug development, clarifying the application of substitutive and functional class nomenclature to a bifunctional molecule.

Introduction: Decoding the Initial Name

In the fields of organic synthesis and medicinal chemistry, compounds are frequently encountered that possess multiple functional groups. The precise naming of such molecules is critical for documentation, patent filing, and scientific reproducibility. The name "this compound" implies a specific chemical structure, yet its construction warrants a rigorous evaluation against the systematic principles of IUPAC nomenclature.

The objective of this whitepaper is to:

-

Elucidate the molecular structure from the provided name.

-

Analyze the structure based on IUPAC functional group priorities.

-

Systematically derive the correct and preferred IUPAC names.

-

Provide a clear rationale for the nomenclature based on authoritative rules.

Structural Elucidation from "this compound"

The provided name can be broken down into its constituent parts to assemble the target structure:

-

Parent Chain: "-pentanoic acid" : This indicates a five-carbon carboxylic acid. The carbon of the carboxyl group (-COOH) is designated as position 1.[1][2]

-

Substituent 1: "5-oxo-" : An "oxo" prefix denotes a ketone functional group (a carbonyl, C=O) at position 5.[1]

-

Substituent 2: "5-tert-butoxy-" : A "tert-butoxy" prefix indicates a -O-C(CH₃)₃ group, also at position 5.

Assembling these components reveals a five-carbon chain where the terminal carbon (C5) is part of a tert-butyl ester.

Structure: HOOC-CH₂-CH₂-CH₂-C(=O)O-C(CH₃)₃

This molecule is more broadly recognized as the mono-tert-butyl ester of glutaric acid (pentanedioic acid).

Analysis of IUPAC Naming Conventions

To determine the correct IUPAC name, we must first identify the principal functional group, which dictates the suffix of the name. According to IUPAC priority rules, a carboxylic acid (-COOH) outranks an ester (-COOR).[3][4] Consequently, the "-oic acid" suffix must be used, and the ester moiety must be described as a substituent.

There are two primary and valid methods for naming this compound under IUPAC rules.

Method 1: Substitutive Nomenclature

This is the most rigorous and broadly applicable method. The process is as follows:

-

Identify the Principal Functional Group : The carboxylic acid (-COOH) is the highest priority group.[4]

-

Identify the Parent Chain : The longest continuous carbon chain containing the principal functional group is selected. In this case, it is the four-carbon chain originating from the -COOH group. This makes the parent acid butanoic acid .

HOOC(1)-CH₂(2)-CH₂(3)-CH₂(4)-

-

Identify and Name the Substituent : Attached to the C4 position is a tert-butyl ester group, -C(=O)O-C(CH₃)₃. When an ester group is treated as a substituent and is attached via its carbonyl carbon, it is named as an alkoxycarbonyl group.[5][6] For the -C(=O)O-C(CH₃)₃ group, this is a tert-butoxycarbonyl substituent.[7]

-

Assemble the Final Name : The substituent and its location are prefixed to the parent name.

Therefore, the systematic substitutive name is 4-(tert-butoxycarbonyl)butanoic acid .

Method 2: Functional Class Nomenclature

This method names the compound as a derivative of a parent structure, in this case, a dicarboxylic acid.

-

Identify the Parent Diacid : The structure is a derivative of the five-carbon dicarboxylic acid, pentanedioic acid (common name: glutaric acid).[8]

-

Identify the Ester Group : One of the two carboxylic acid groups has been esterified with tert-butanol. The alkyl group from the alcohol (tert-butyl) is named first.[9][10][11]

-

Assemble the Final Name : The name is constructed by stating the alkyl group, followed by "hydrogen," and then the name of the diacid anion ("-dioate").

This results in the name tert-butyl hydrogen pentanedioate . This format is highly common and accepted for mono-esters of symmetrical dicarboxylic acids.

Systematic Name Evaluation and Preferred IUPAC Name (PIN)

We can now evaluate the three names discussed.

| Name | Nomenclature System | Rationale & Status |

| This compound | Non-standard Substitutive | Describes the structure but incorrectly defines the parent chain as five carbons, treating the ester as two separate substituents. Not a preferred IUPAC name. |

| 4-(tert-butoxycarbonyl)butanoic acid | Systematic Substitutive | Correctly identifies the parent chain based on the principal functional group. A valid and systematic IUPAC name. |

| tert-butyl hydrogen pentanedioate | Functional Class | Clearly identifies the compound as a mono-ester of a common diacid. A valid and widely used IUPAC name. |

While both systematic names are correct, the choice of a Preferred IUPAC Name (PIN) aims for maximum clarity and standardization. For a relatively simple mono-ester of a symmetrical dicarboxylic acid, the functional class name tert-butyl hydrogen pentanedioate is often favored for its conciseness and immediate recognition of the parent diacid structure. However, the substitutive name 4-(tert-butoxycarbonyl)butanoic acid is equally valid and adheres strictly to the principle of prioritizing the main functional group to define the parent chain. Chemical suppliers often list both, alongside the non-standard name from the topic.[12]

Logical Framework for IUPAC Nomenclature

The decision-making process for naming this compound can be visualized as a flowchart, guiding the user through IUPAC principles.

Caption: IUPAC naming flowchart for HOOC-(CH₂)₃-COO-tBu.

Conclusion

The name "this compound" unambiguously corresponds to the structure of pentanedioic acid mono-tert-butyl ester. However, it does not conform to preferred IUPAC naming conventions. The scientifically rigorous and correct IUPAC names are 4-(tert-butoxycarbonyl)butanoic acid (via substitutive nomenclature) and tert-butyl hydrogen pentanedioate (via functional class nomenclature). Both names are valid and provide a clear, systematic description of the molecule, upholding the principles of scientific integrity and precise communication essential for research and development professionals.

References

- Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters....

- Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups.

- Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters.

- Chemistry Steps. (n.d.). Naming Esters.

- Chemistry LibreTexts. (2022, October 4). 4.2.2: Naming Carboxylic Acids and Nitriles.

- Chemistry Steps. (n.d.). Naming Carboxylic Acids.

- ECHEMI. (n.d.). Buy glutaric acid mono-tert-butyl ester from iChemical.

- Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- iupac.qmul.ac.uk. (n.d.). R-5.7.1 Carboxylic acids.

- Land of Chemistry. (2023, December 23). IUPAC Nomenclature of Dicarboxylic Acid | Organic Chemistry [Video]. YouTube.

- Purdue University. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from Purdue University, Department of Chemistry website.

- Reddit. (2022, July 18). naming esters as substituents. r/chemhelp.

- University of Calgary. (n.d.). Esters. Retrieved from University of Calgary, Department of Chemistry website.

- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. unacademy.com [unacademy.com]

- 4. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. reddit.com [reddit.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 10. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 5-Tert-butoxy-5-oxopentanoic Acid: Synthesis, Derivatives, and Applications in Drug Discovery

<

Abstract

5-Tert-butoxy-5-oxopentanoic acid, a mono-tert-butyl ester of glutaric acid, stands as a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a sterically hindered ester and a terminal carboxylic acid, provides a versatile scaffold for constructing complex molecules. This guide offers an in-depth exploration of this compound, detailing its synthesis, the rationale behind its protecting group strategy, and its transformation into key derivatives such as amides and activated esters. Furthermore, it elucidates its critical role in advanced applications, most notably as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Core Moiety

This compound (molecular formula: C9H16O4) is a derivative of glutaric acid, a five-carbon linear dicarboxylic acid.[1][2][3] The defining feature of this molecule is the selective protection of one carboxyl group as a tert-butyl ester. This strategic modification imparts crucial properties that are exploited in multi-step synthesis.

The free carboxylic acid provides a reactive handle for a multitude of chemical transformations, primarily amide bond formation, while the tert-butyl ester serves as a robust protecting group for the second carboxyl function. The steric bulk of the tert-butyl group prevents its unintended reaction and allows for its selective removal under specific acidic conditions that often leave other functional groups, including many other types of esters and acid-labile protecting groups, intact.[4][5][6] This differential reactivity is the cornerstone of its utility in complex molecular architecture.

Its most prominent contemporary application is in the design of PROTACs.[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[10] The linker connecting the two recognition ligands is a critical determinant of a PROTAC's efficacy, and the flexible aliphatic chain derived from this compound is a frequently employed component of these linkers.[10]

Synthesis of the Core Moiety: this compound

The most common and efficient synthesis of this compound involves the selective mono-esterification of glutaric anhydride.

Causality Behind the Method: The use of a cyclic anhydride (glutaric anhydride) is key to achieving mono-esterification. The reaction mechanism involves the nucleophilic attack of tert-butanol on one of the carbonyl carbons of the anhydride. This ring-opening reaction is highly efficient and selectively yields the mono-ester acid, preventing the formation of the di-ester, which would require a second, less favorable esterification step. Using an excess of the anhydride or carefully controlled stoichiometry can further ensure the desired outcome.

Experimental Protocol: Synthesis from Glutaric Anhydride

This protocol describes a standard laboratory-scale synthesis.

Reagents & Materials:

-

Glutaric anhydride

-

tert-Butanol

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1 equivalent) in anhydrous dichloromethane.

-

Addition of Alcohol and Base: To the stirring solution, add tert-butanol (1.1 equivalents) followed by the slow, dropwise addition of pyridine (1.1 equivalents). The base acts as a catalyst and neutralizes the newly formed carboxylic acid, driving the reaction forward.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting anhydride.

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove the pyridine, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often an oil or a low-melting solid, can be purified by silica gel column chromatography if necessary, although the workup often yields a product of sufficient purity for subsequent steps.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Key Derivatives and Their Synthesis

The true utility of this compound lies in its ability to be converted into various derivatives. The most common and critical transformation is the formation of amides.

Amide Derivatives via Coupling Reactions

Amide bond formation is one of the most frequently performed reactions in drug discovery.[11] It requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

Causality Behind Amide Coupling: The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature as it results in an acid-base reaction, forming a non-reactive carboxylate salt.[12] To overcome this, coupling reagents are used. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate is readily attacked by the amine to form the stable amide bond, regenerating the carbodiimide as a soluble urea byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and reduce side reactions by forming an even more reactive HOBt-ester intermediate.[11]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol details a general procedure for coupling this compound with a primary or secondary amine.

Reagents & Materials:

-

This compound

-

Amine of interest (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents

Step-by-Step Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt of EDC and maintain a basic environment.

-

Activation: Slowly add EDC·HCl (1.2 equivalents) to the cooled, stirring mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-16 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.[12]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by silica gel chromatography to yield the desired amide derivative.

Visualization: Amide Coupling Reaction Scheme

Caption: General reaction scheme for amide coupling.

Applications in Drug Discovery and Development

The derivatives of this compound are instrumental in several areas of drug discovery.

Critical Role in PROTACs

The most significant application is in the construction of PROTACs.[7][9] The pentanoic acid backbone serves as a common, flexible "linker" that tethers the protein-of-interest (POI) ligand to the E3 ligase ligand.

Mechanistic Insight: The linker's role is not merely to connect the two ends. Its length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[10] An improperly designed linker can prevent the two proteins from adopting the correct orientation for ubiquitin transfer. The five-carbon chain of the glutarate moiety provides a good balance of flexibility and reach, allowing the two ends of the PROTAC to bind their respective protein targets effectively. The synthesis typically involves coupling the free acid end to one ligand and then, after deprotection of the tert-butyl ester, coupling the newly revealed acid to the second ligand.

Visualization: Role in a PROTAC Molecule

Caption: Conceptual structure of a PROTAC molecule.

Important Analogs and Comparative Data

Analogs of this compound, differing primarily in alkyl chain length, are also valuable synthetic tools. The most common are the mono-tert-butyl esters of succinic acid (four carbons) and adipic acid (six carbons). The choice of analog allows for the precise tuning of linker length in applications like PROTAC design.

| Compound Name | Carbon Chain Length | Common Application Focus |

| Succinic acid mono-tert-butyl ester | C4 | Shorter, more rigid linkers; synthesis of monosubstituted succinic acids.[14] |

| This compound | C5 | Highly versatile and common "standard" length linker for PROTACs and molecular probes. |

| Adipic acid mono-tert-butyl ester | C6 | Longer, more flexible linkers, useful when greater distance is needed between conjugated moieties.[15] |

Analytical Characterization

Confirming the identity and purity of this compound and its derivatives is crucial. Standard analytical techniques are employed:

-

¹H NMR Spectroscopy: Proton NMR is used to confirm the structure. Key signals include a singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets between 2.0 and 2.5 ppm for the methylene protons of the glutarate backbone. The acidic proton of the carboxyl group typically appears as a very broad singlet far downfield, often between 10-12 ppm.[16]

-

¹³C NMR Spectroscopy: Carbon NMR shows a characteristic signal for the carbonyl carbon of the carboxylic acid around 175-180 ppm and the ester carbonyl carbon slightly upfield. The quaternary carbon and methyl carbons of the tert-butyl group are also easily identifiable.[16]

-

Mass Spectrometry (MS): LC-MS is commonly used to confirm the molecular weight of the compound and its derivatives, often observing the [M-H]⁻ ion in negative ion mode.[17]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a fundamental tool that enables the assembly of complex, biologically active molecules. Its value is rooted in the principles of protecting group chemistry, providing a reliable and versatile platform for sequential chemical modifications. While its role in peptide synthesis and as a general building block is well-established, its impact on the rapidly advancing field of targeted protein degradation with PROTACs has solidified its importance. Future research will likely focus on incorporating this and related linker precursors into even more sophisticated molecular architectures, including novel drug conjugates and advanced diagnostic agents, further underscoring the enduring utility of this versatile chemical scaffold.

References

- Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(25), 9345–9348. [Link]

- Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

- ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Reagent Guides. [Link]

- MCE. (n.d.). This compound | PROTAC连接子. [Link]

- Ataman Kimya. (n.d.). GLUTARIC ACID. [Link]

- Wikipedia. (n.d.). Glutaric acid. [Link]

- Grokipedia. (n.d.). Glutaric acid. [Link]

- MCE. (n.d.). This compound 63128-51-8. [Link]

- ResearchGate. (n.d.). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC. [Link]

- ScienceDirect. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

- Testbook. (n.d.).

- Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- University of Calgary. (n.d.). Carboxylic Acids Spectroscopy. [Link]

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

- Google Patents. (n.d.). CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester.

- PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid. [Link]

- PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

- Fisher Scientific. (n.d.). Amide Synthesis. [Link]

- NIH. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

- MDPI. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. [Link]

- ResearchGate. (n.d.).

- YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link]

- PubMed. (1953). Comparative pharmacological study of the mono and dicholine esters of succinic acid. [Link]

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

Sources

- 1. Glutaric acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. testbook.com [testbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 9. This compound 63128-51-8 | MCE [medchemexpress.cn]

- 10. chempep.com [chempep.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 5-Tert-butoxy-5-oxopentanoic Acid: A Cornerstone Linker in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Tert-butoxy-5-oxopentanoic acid, also known as mono-tert-butyl glutarate, has emerged from the catalog of chemical building blocks to become a pivotal tool in contemporary organic chemistry and medicinal chemistry. Its value lies in its elegant simplicity: a five-carbon aliphatic chain functionalized with a carboxylic acid at one terminus and a sterically hindered tert-butyl ester at the other. This heterobifunctional architecture provides a pre-packaged, orthogonally protected linker system. It enables chemists to execute sequential coupling reactions with precision, making it an indispensable component in the synthesis of complex molecules, most notably as a foundational linker in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide elucidates the synthesis, core reactivity, and strategic application of this versatile molecule, providing field-proven protocols and mechanistic insights to empower its effective use in research and development.

Physicochemical & Structural Properties

A foundational understanding of a reagent begins with its core properties. This compound is a readily available liquid or low-melting solid, whose characteristics are summarized below.[3]

| Property | Value | Source |

| CAS Number | 63128-51-8 | [4][5] |

| Molecular Formula | C₉H₁₆O₄ | [4] |

| Molecular Weight | 188.22 g/mol | [4] |

| Physical Form | <17°C Solid, >17°C Liquid | [3] |

| Boiling Point | 105 °C at 2 mmHg | [3] |

| Melting Point | 17 °C | [3] |

| Purity (Typical) | ≥95% | |

| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [4] |

Synthesis: Accessing the Building Block

The most direct and common synthesis of this compound involves the nucleophilic ring-opening of glutaric anhydride with tert-butanol. This method is efficient and leverages inexpensive starting materials. The causality behind this choice is clear: the anhydride provides the five-carbon backbone, and tert-butanol serves as both the nucleophile and the source of the acid-labile tert-butyl protecting group.

Experimental Protocol: Synthesis via Anhydride Ring-Opening

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Glutaric anhydride (1.0 eq)

-

Anhydrous tert-butanol (3.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add glutaric anhydride and DMAP.

-